molecular formula C15H21BCl2O4 B13983986 2-(2,4-Dichloro-6-(ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,4-Dichloro-6-(ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13983986
M. Wt: 347.0 g/mol
InChI Key: YYPXTZGSUTWHQZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-6-(ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-6-(ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-6-(ethoxymethoxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-6-(ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, boronic acids, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-6-(ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichloro-6-(ethoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of functional groups, which enhances its reactivity and selectivity in Suzuki–Miyaura coupling reactions. The presence of the ethoxymethoxy group provides additional steric and electronic effects that can influence the reaction outcomes .

Properties

Molecular Formula

C15H21BCl2O4

Molecular Weight

347.0 g/mol

IUPAC Name

2-[2,4-dichloro-6-(ethoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BCl2O4/c1-6-19-9-20-12-8-10(17)7-11(18)13(12)16-21-14(2,3)15(4,5)22-16/h7-8H,6,9H2,1-5H3

InChI Key

YYPXTZGSUTWHQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)OCOCC

Origin of Product

United States

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